molecular formula C7H8BrClFN B1381747 2-Bromo-6-fluorobenzylamine hcl CAS No. 1214330-90-1

2-Bromo-6-fluorobenzylamine hcl

Cat. No.: B1381747
CAS No.: 1214330-90-1
M. Wt: 240.5 g/mol
InChI Key: WEGQVRTUTQKDNY-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorobenzylamine hydrochloride is a chemical compound with the molecular formula C7H7BrFN·HCl. It is a derivative of benzylamine, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluorobenzylamine hydrochloride typically involves the bromination and fluorination of benzylamine. One common method is the reaction of 2-bromo-6-fluorobenzaldehyde with ammonia or an amine source under acidic conditions to form the corresponding benzylamine derivative. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-Bromo-6-fluorobenzylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluorobenzylamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while oxidation and reduction reactions can produce imines or secondary amines.

Scientific Research Applications

2-Bromo-6-fluorobenzylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorobenzylamine hydrochloride depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to their active sites. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzylamine hydrochloride
  • 2-Bromo-6-chlorobenzylamine hydrochloride
  • 2-Fluoro-6-chlorobenzylamine hydrochloride

Uniqueness

2-Bromo-6-fluorobenzylamine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound in the synthesis of complex organic molecules and in various scientific research applications.

Properties

IUPAC Name

(2-bromo-6-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c8-6-2-1-3-7(9)5(6)4-10;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGQVRTUTQKDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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